molecular formula C15H17FN4O2S B2709736 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797291-59-8

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2709736
CAS No.: 1797291-59-8
M. Wt: 336.39
InChI Key: WNQBHOTUMLEBHI-UHFFFAOYSA-N
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Description

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a pyrimidine ring, which are linked to a benzenesulfonamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    2-fluoropyridine: A fluorinated pyridine derivative with similar fluorine substitution.

    N-(pyrrolidin-1-yl)pyrimidine: A compound with a similar pyrrolidine-pyrimidine structure.

Uniqueness

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with biological targets.

Properties

IUPAC Name

2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-12-5-1-2-6-13(12)23(21,22)18-11-14-17-8-7-15(19-14)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQBHOTUMLEBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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